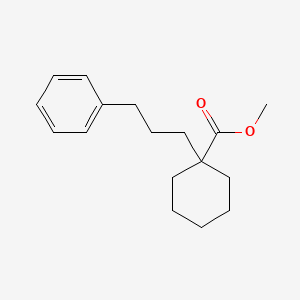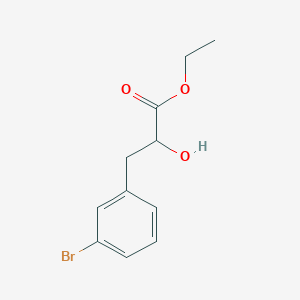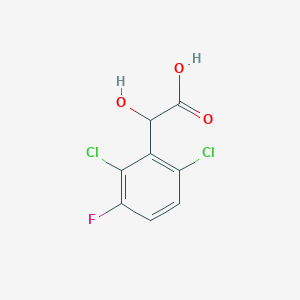![molecular formula C13H14N2O B1530375 5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 1355182-21-6](/img/structure/B1530375.png)
5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
説明
“5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one” is a chemical compound. It is a derivative of naphthyridine . Naphthyridines are a class of compounds that have been investigated for various applications, including as potent phosphodiesterase 5 inhibitors .
Synthesis Analysis
The synthesis of related compounds, such as 10-alkylamino-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines, has been achieved by cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids . Another method involves the reaction of 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines with amine hydrochlorides .Chemical Reactions Analysis
While specific chemical reactions involving “5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one” are not available, related naphthyridine compounds have been involved in various reactions. For instance, 10-alkylamino-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines were obtained by cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids .科学的研究の応用
Comprehensive Analysis of 5-Methyl-1,3,4,5-Tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one Applications
The compound 5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one has several scientific research applications due to its unique chemical structure. Below is a detailed analysis of its applications across different fields:
Anticancer Research: This compound has been investigated for its potential use in anticancer treatments. The naphthyridine scaffold is a common feature in molecules exhibiting antitumor activity. Modifications to this core structure, such as the addition of a methyl group, can enhance its biological activity and specificity towards cancer cells .
Organic Synthesis: In organic chemistry, this compound serves as a precursor for the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of complex molecules that can be used in further chemical studies or as part of pharmaceutical development .
Medicinal Chemistry: The structural features of 5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one make it a valuable compound in medicinal chemistry. It can be used to synthesize derivatives with potential therapeutic applications, including antiviral, antibacterial, and anti-inflammatory agents .
Neuropharmacology: Derivatives of this compound have been explored for their neuropharmacological properties. The naphthyridine ring system is known to interact with various neurotransmitter receptors, which could lead to the development of new treatments for neurological disorders .
Molecular Docking Studies: The compound’s structure is suitable for molecular docking studies, which are essential in drug discovery. By understanding how it interacts with biological targets at the molecular level, researchers can design more effective drugs with fewer side effects .
Chemical Biology: In chemical biology, this compound can be used as a tool to study biological processes. Its ability to bind to specific enzymes or receptors makes it useful for probing the mechanisms of action of various biomolecules .
Pharmacophore Development: The compound’s structure can serve as a pharmacophore model for the development of new drugs. Its molecular framework provides a starting point for the design of compounds with desired biological activities .
Material Science: While not directly related to its biological applications, the compound’s unique structure could be of interest in material science. It may contribute to the development of novel materials with specific optical or electronic properties .
将来の方向性
The future directions for research on “5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one” and related compounds could involve further exploration of their potential as phosphodiesterase 5 inhibitors . This could have implications for the treatment of conditions like Alzheimer’s disease .
特性
IUPAC Name |
5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-15-11-5-3-2-4-9(11)13(16)10-8-14-7-6-12(10)15/h2-5,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIZXVADVLTTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



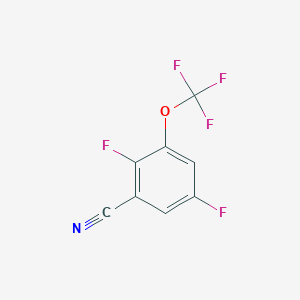
![7-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1530294.png)
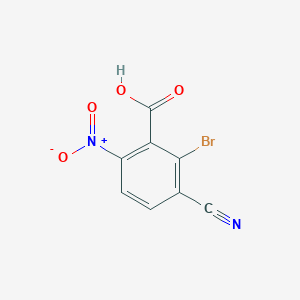
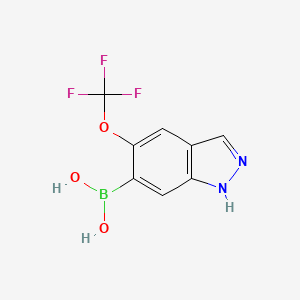

![3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1530300.png)
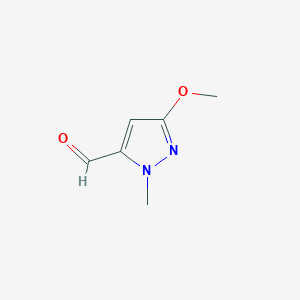
![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1530305.png)
